![molecular formula C19H22N4OS B2444871 7-(tert-ブチル)-2-メチル-3-フェニルピラゾロ[1,5-a]ピリミジン-5-チオールアセトアミド CAS No. 850750-12-8](/img/structure/B2444871.png)

7-(tert-ブチル)-2-メチル-3-フェニルピラゾロ[1,5-a]ピリミジン-5-チオールアセトアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

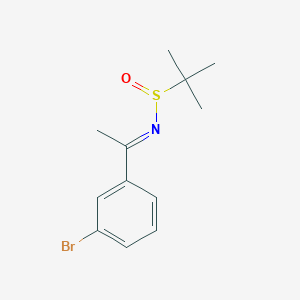

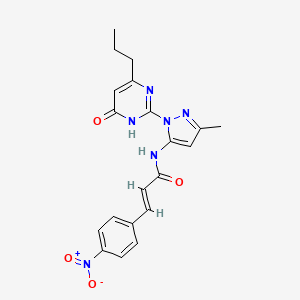

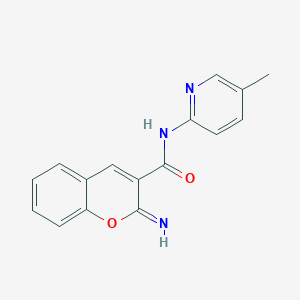

The compound “2-((5-(Tert-butyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrimidine ring, a phenyl ring, a tert-butyl group, and an acetamide group. These features suggest that it could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be expected to have a complex, multi-ring structure with various substituents. The pyrazolo[1,5-a]pyrimidine core is a fused ring system that is found in many biologically active compounds .

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrimidine ring can participate in substitution reactions, and the acetamide group could be involved in hydrolysis or condensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on its specific structure. For example, the presence of the acetamide group could influence its solubility, and the aromatic rings could contribute to its stability .

科学的研究の応用

- 当社の化合物のようなニトロキシドは、生物物理学および構造生物学において、分子プローブおよびラベルとして役立ちます . これらは、細胞内電子常磁性共鳴(EPR)/パルス電子電子二重共鳴(PELDOR)実験と生体NMRおよびEPRイメージングに不可欠です。 生きた細胞または組織におけるラジカル中心の安定性は、正確な測定のために不可欠です。

- 当社の化合物とは直接関係ありませんが、同様の構造は光増白剤として使用されてきました。 これらの化合物は、UV光を可視光に変換し、熱可塑性樹脂、塗料、コーティングなどの材料の見栄えを向上させます .

生物物理学および構造生物学

蛍光増白剤

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with similar structures, such as palbociclib , are known to target Cyclin-dependent kinases (CDKs) . CDKs are heterodimeric proteins that regulate the cell cycle and control transcriptional processes . They are crucial drivers of the cell cycle, leading to the division of a cell into two identical daughter cells .

Mode of Action

Similar compounds like palbociclib inhibit cdks, specifically cdk4/6 . This inhibition results in the induction of G1 arrest, which halts the cell cycle, preventing cell division and proliferation .

Biochemical Pathways

The compound likely affects the cell cycle regulatory machinery by interacting with CDKs . This interaction can lead to changes in the cell cycle, affecting the division and proliferation of cells . Incorrect regulation of CDKs can lead to uncontrolled cell division and metastasis, potentially causing cancer .

Result of Action

The result of the compound’s action would likely be the inhibition of cell division and proliferation, given its potential interaction with CDKs . This could lead to the arrest of the cell cycle, potentially making the compound useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

特性

IUPAC Name |

2-(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4OS/c1-12-17(13-8-6-5-7-9-13)18-21-14(19(2,3)4)10-16(23(18)22-12)25-11-15(20)24/h5-10H,11H2,1-4H3,(H2,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUCYVXOCJESNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-4-[(4-methylphenyl)sulfanyl]isoxazolo[5,4-d]pyrimidine](/img/structure/B2444789.png)

![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444797.png)

![6-CHLORO-3-(4-METHYLBENZENESULFONYL)-N-[(4-METHYLPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2444808.png)

![3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2444809.png)